molecular formula C23H29N3O2 B11129683 1-[4-(3-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[4-(3-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11129683
M. Wt: 379.5 g/mol
InChI Key: NIVRGINHFFEGRH-UHFFFAOYSA-N
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Description

1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has been explored in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Known for its antifungal and antiparasitic activities.

    2-Phenylbenzimidazole: Used in sunscreen formulations for its UV-absorbing properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

Uniqueness

1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholin-4-ylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-19-7-6-8-20(17-19)28-14-5-4-11-26-22-10-3-2-9-21(22)24-23(26)18-25-12-15-27-16-13-25/h2-3,6-10,17H,4-5,11-16,18H2,1H3

InChI Key

NIVRGINHFFEGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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